2-(benzylcarbamoyl)pyridine-3-carboxylic Acid 2-(benzylcarbamoyl)pyridine-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 100872-65-9
VCID: VC21285107
InChI: InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol

2-(benzylcarbamoyl)pyridine-3-carboxylic Acid

CAS No.: 100872-65-9

Cat. No.: VC21285107

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylcarbamoyl)pyridine-3-carboxylic Acid - 100872-65-9

Specification

CAS No. 100872-65-9
Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
IUPAC Name 2-(benzylcarbamoyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19)
Standard InChI Key QHZGYXNNKDMSTA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O

Introduction

Chemical Structure and Properties

2-(Benzylcarbamoyl)pyridine-3-carboxylic acid is a functionalized pyridine derivative characterized by a carboxylic acid group at the 3-position and a benzylcarbamoyl moiety at the 2-position of the pyridine ring. This arrangement creates a unique structural motif with specific chemical and physical properties.

Structural Features and Molecular Properties

The molecular structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid contains several key functional groups that influence its reactivity and properties. The compound has a calculated polar surface area (PSA) of 82.78, indicating moderate potential for membrane permeability . This property is particularly important when considering potential pharmaceutical applications. Additionally, the compound has a calculated LogP value of 2.28460, suggesting a moderate lipophilicity that balances water solubility and membrane permeability .

Table 1: Physicochemical Properties of 2-(Benzylcarbamoyl)pyridine-3-carboxylic Acid

PropertyValue
CAS Number100872-65-9
Molecular FormulaC₁₄H₁₂N₂O₃
Molecular Weight256.25700 g/mol
Exact Mass256.08500
Polar Surface Area (PSA)82.78000
LogP2.28460

Structural Comparison with Related Compounds

Synthesis Methods

The synthesis of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid can be approached through various methodologies, drawing from established protocols for similar pyridine derivatives with carboxylic acid and amide functionalities.

Optimization Considerations

The synthesis of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid would likely require careful optimization of reaction conditions to achieve high yields and purity. Factors such as solvent choice, reaction temperature, catalyst selection, and purification methods would need consideration. Drawing from related syntheses, the use of polar solvents and moderate reaction temperatures (40-80°C) might facilitate efficient transformation . Additionally, the use of appropriate bases like potassium carbonate could promote the desired reactivity while minimizing side reactions.

Chemical Reactivity and Transformations

The chemical structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid suggests several potential reactive sites and transformation possibilities.

Decarboxylation Reactions

One significant transformation that could be explored with 2-(benzylcarbamoyl)pyridine-3-carboxylic acid is decarboxylation. Research on structurally related 2-pyridone-3-carboxylic acids has demonstrated that decarboxylation can be achieved using potassium carbonate in toluene . This transformation represents an important synthetic tool for accessing decarboxylated derivatives that may exhibit different biological activities or serve as precursors for further functionalization.

The decarboxylation process typically involves the removal of the carboxylic acid group at the 3-position, resulting in the corresponding 2-(benzylcarbamoyl)pyridine. Various catalytic systems could potentially facilitate this transformation, including copper, palladium, silver, or nickel catalysts, though these approaches may present challenges related to metal catalysis, extended reaction times, and purification complexities .

Esterification and Amidation

The carboxylic acid functionality at the 3-position of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid provides opportunities for esterification and further amidation reactions. These transformations could generate a library of derivatives with modified physicochemical properties. The preparation of 2-aminonicotinic acid benzyl ester derivatives, as described in patent literature, offers insights into potential methodologies for such transformations .

Analytical Considerations

The identification and characterization of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid would likely employ a combination of analytical techniques common in organic and pharmaceutical chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in confirming the structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid. The pyridine protons would exhibit characteristic chemical shifts and coupling patterns in the aromatic region, while the benzyl group would show distinctive signals. Carbon-13 NMR would provide additional structural confirmation through the characteristic chemical shifts of the carbonyl carbons from both the carboxylic acid and amide functionalities.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the carboxylic acid (typically broad O-H stretching around 3000-2500 cm⁻¹ and C=O stretching around 1700 cm⁻¹) and amide functionalities (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1650 cm⁻¹). Mass spectrometry would confirm the molecular weight of 256.085, with potential fragmentation patterns involving the loss of the benzyl group or decarboxylation products.

Structure-Activity Relationships

Understanding the relationship between the structure of 2-(benzylcarbamoyl)pyridine-3-carboxylic acid and its potential biological activity requires consideration of its key structural elements.

Key Pharmacophoric Elements

The pyridine ring serves as a privileged structure in medicinal chemistry, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. The carboxylic acid functionality at the 3-position can participate in salt bridge interactions with positively charged amino acid residues in protein targets. The benzylcarbamoyl group introduces additional hydrogen bonding capabilities through the amide linkage, while the benzyl moiety provides hydrophobic interaction potential that could enhance binding to lipophilic pockets in biological targets.

Comparative Analysis with Related Bioactive Compounds

Structurally related 2-pyridone-3-carboxylic acids have been evaluated for antimicrobial properties against Gram-negative bacteria and subjected to molecular docking studies against targets like S. aureus DNA gyrase . The spatial conformation, orientation, and interactions of these structures with biological targets provide insights into potential structure-activity relationships. While 2-(benzylcarbamoyl)pyridine-3-carboxylic acid differs structurally from these compounds, similar analytical approaches could be applied to predict its biological activity profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator